4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a pyrimidine ring, an azetidine ring, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the azetidine ring: Azetidine rings are often synthesized through ring-closing reactions of suitable intermediates.
Coupling reactions: The pyrimidine and azetidine rings can be coupled using amide bond formation techniques.
Formation of the imidazole ring: This can be done through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the rings.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They can be used in biochemical assays to study protein-ligand interactions.
Medicine
In medicine, such compounds are of interest for their potential therapeutic properties. They may be investigated for their ability to modulate biological pathways involved in diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazole: Lacks the carbonyl group on the imidazole ring.
4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-pyrrole: Contains a pyrrole ring instead of an imidazole ring.
4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)-1H-imidazol-2(3H)-one lies in its specific combination of rings and functional groups, which can confer unique biological and chemical properties.
Properties
IUPAC Name |
4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c18-9(8-4-14-11(19)16-8)17-5-7(6-17)15-10-12-2-1-3-13-10/h1-4,7H,5-6H2,(H,12,13,15)(H2,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYDVPOVSXPQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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